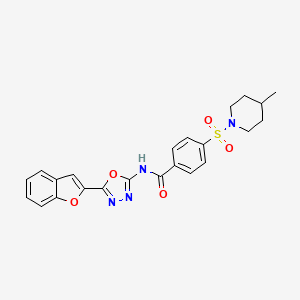

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5S, with a molecular weight of 466.51 g/mol. Its structure includes a benzofuran moiety, an oxadiazole ring, and a sulfonamide group, which contribute to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5S |

| Molecular Weight | 466.51 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Ring : Synthesized from a phenol derivative and an aldehyde under acidic conditions.

- Formation of Oxadiazole Ring : Achieved via cyclization involving a hydrazide and a carboxylic acid derivative.

- Coupling Reaction : The intermediates are coupled with a sulfonamide derivative using coupling agents like EDC∙HCl.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. Additionally, it showed tumor growth suppression in animal models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The proposed mechanisms for its biological activity include:

- Inhibition of Cell Proliferation : Induces cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, the administration of the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent .

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has shown promise against various bacterial strains. For instance, studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Its ability to inhibit specific cancer cell lines has been explored in vitro. For example, derivatives with similar structures have been tested against human colorectal carcinoma cell lines, revealing significant cytotoxic effects . The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell proliferation.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest that it may have a favorable safety profile and efficacy in treating infections or tumors when administered at appropriate dosages.

Material Science Applications

Beyond medicinal uses, this compound could be explored for applications in material science. Its unique chemical structure may allow for incorporation into polymers or other materials where enhanced thermal stability or chemical resistance is desired.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial activity against specific bacterial strains.

- Method : Utilized tube dilution techniques to determine Minimum Inhibitory Concentration (MIC).

- Results : Demonstrated significant inhibition of bacterial growth at low concentrations (e.g., MIC = 1.27 µM for certain strains).

-

Anticancer Screening :

- Objective : Assess cytotoxic effects on colorectal carcinoma cells.

- Method : Employed Sulforhodamine B assay to measure cell viability.

- Results : Notable cytotoxicity with IC50 values lower than standard chemotherapeutics.

化学反应分析

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits nucleophilic and electrophilic reactivity depending on reaction conditions:

Electrophilic Substitution

-

Nitration : Under mixed-acid conditions (HNO₃/H₂SO₄), electrophilic substitution occurs at the oxadiazole C-5 position, forming nitro derivatives. This is facilitated by the electron-deficient nature of the heterocycle .

-

Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/CH₃COOH) selectively targets the oxadiazole C-2 position .

Nucleophilic Ring-Opening

-

Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the oxadiazole ring to yield semicarbazide intermediates .

-

Alkaline Conditions : NaOH (10%, 80°C) generates carboxamide derivatives via ring scission .

Benzofuran Moiety Reactivity

The benzofuran component undergoes characteristic aromatic and furan-specific reactions:

Electrophilic Aromatic Substitution

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the benzofuran C-5 position .

-

Friedel-Crafts Acylation : AcCl/AlCl₃ produces 5-acetyl derivatives .

Furan Ring Modifications

-

Diels-Alder Reactions : The furan oxygen participates as a dienophile in [4+2] cycloadditions with electron-deficient dienes .

Sulfonamide Group Reactivity

The 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide segment displays versatile behavior:

Sulfonamide Bond Cleavage

-

Acidic Hydrolysis : 6M HCl (reflux, 8 h) breaks the S-N bond, yielding 4-sulfobenzoic acid and 4-methylpiperidine .

-

Reductive Cleavage : LiAlH₄ reduces the sulfonamide to a thioether .

Nucleophilic Displacement

-

Amine Exchange : Primary amines (e.g., methylamine) displace 4-methylpiperidine under basic conditions (K₂CO₃/DMF, 60°C) .

Amide Bond Reactivity

The central benzamide linkage participates in:

Hydrolysis

-

Acid-Catalyzed : 2M H₂SO₄ (reflux, 6 h) produces 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid and 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine .

-

Enzymatic Cleavage : Esterases or proteases may hydrolyze the amide bond under physiological conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify peripheral positions:

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

-

Oxidation : CYP450 enzymes oxidize 4-methylpiperidine to N-oxide derivatives .

-

Glucuronidation : The benzamide hydroxyl forms O-glucuronides via UGT1A9 .

-

Sulfotransferase Activity : Phenolic metabolites undergo sulfation at C-4 .

Stability Profile

Critical stability parameters include:

属性

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-15-10-12-27(13-11-15)33(29,30)18-8-6-16(7-9-18)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQJPPPEUPRWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。